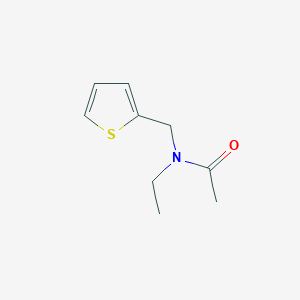
N-ethyl-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(thiophen-2-ylmethyl)acetamide, commonly known as ETAA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The exact mechanism of action of ETAA is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, it may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
ETAA has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Additionally, it has been found to have a low impact on the liver and kidney functions, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of ETAA is its low toxicity and high selectivity towards cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, its low solubility in water and limited stability in the presence of air and light are some of the limitations that need to be addressed.
Future Directions
Further research is needed to fully understand the mechanism of action of ETAA and its potential applications in various fields. Some of the future directions that can be explored include:
1. Development of new synthetic methods for ETAA with improved yields and purity.
2. Investigation of the potential of ETAA as a scaffold for the development of new anticancer drugs.
3. Study of the structure-activity relationship of ETAA and its derivatives to identify compounds with improved pharmacological properties.
4. Exploration of the potential of ETAA as an antimicrobial agent for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, N-ethyl-N-(thiophen-2-ylmethyl)acetamide is a promising compound with potential applications in various fields. Its low toxicity and high selectivity towards cancer cells make it a potential candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of ETAA involves the reaction of N-ethylacetamide with thiophen-2-carbaldehyde in the presence of a base catalyst. The reaction yields ETAA as a white crystalline solid, which can be purified using standard methods.
Scientific Research Applications
ETAA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-ethyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(8(2)11)7-9-5-4-6-12-9/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZCJGTFABPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CS1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)





![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)


